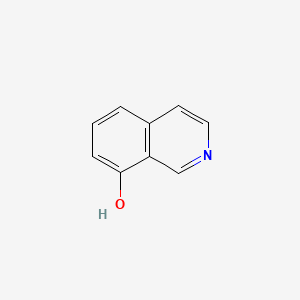

Isoquinolin-8-ol

Description

Significance of Isoquinoline (B145761) Derivatives in Contemporary Chemistry and Biology

The isoquinoline framework is a cornerstone in modern medicinal chemistry and drug development. nih.gov Isoquinoline derivatives exhibit a vast array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. sioc-journal.cnontosight.airsc.org Their diverse biological functions stem from the ability of the isoquinoline nucleus to be modified, leading to compounds with varied chemical and biological properties. numberanalytics.comnih.gov This versatility makes them crucial lead compounds in the discovery of new therapeutic agents. nih.govnumberanalytics.com

Beyond pharmaceuticals, isoquinoline derivatives are significant in agrochemicals, where they have been explored as potential herbicides, insecticides, and fungicides. numberanalytics.com In materials science, the unique electronic and optical properties of these compounds make them suitable for applications such as organic light-emitting diodes (OLEDs). numberanalytics.com The planar, aromatic nature of the isoquinoline structure allows for π-stacking interactions, which are influential in molecular recognition and self-assembly processes. fiveable.me

Historical Context of Isoquinoline and its Hydroxylated Analogues in Organic Synthesis and Alkaloid Chemistry

Isoquinoline was first isolated from coal tar in 1885. wikipedia.org Its discovery spurred extensive research due to its presence in numerous biologically active natural products, particularly alkaloids. numberanalytics.comnih.gov Isoquinoline alkaloids are a significant class of natural products with remarkable importance in biomedical research. nih.gov Many of these naturally occurring compounds, such as papaverine (B1678415) and berberine, feature the isoquinoline backbone and have been used in traditional medicine for centuries. nih.govfiveable.me The study of these alkaloids has been a driving force in the development of synthetic organic chemistry.

Evolution of Synthetic Methodologies for Isoquinolin-8-ol Precursors

The synthesis of isoquinolines has been a central theme in organic chemistry since the late 19th century. numberanalytics.com Traditional methods for constructing the isoquinoline core include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.comacs.org Over the years, these methods have been refined, and new, more efficient strategies have been developed. rsc.orgnumberanalytics.com

Modern synthetic approaches often utilize transition-metal catalysis, photocatalysis, and microwave-assisted synthesis to create isoquinoline derivatives with high yields and selectivity. sioc-journal.cnrsc.org For instance, copper- and palladium-catalyzed reactions have been employed to synthesize functionalized isoquinolines. google.comresearchgate.net The development of new synthetic methods is crucial for accessing novel isoquinoline-based compounds with potential therapeutic or material applications. google.com These advancements allow for the construction of complex isoquinoline structures, including those with specific hydroxylation patterns like this compound, from readily available starting materials. nih.govresearchgate.net

Chemical and Physical Properties of this compound

This compound, also known as 8-hydroxyisoquinoline, is a solid at room temperature. sigmaaldrich.com Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₇NO nih.govncats.io |

| Molecular Weight | 145.16 g/mol nih.gov |

| Physical Form | Solid sigmaaldrich.com |

| Storage Temperature | 2-8°C, sealed in dry conditions sigmaaldrich.com |

| Topological Polar Surface Area | 33.1 Ų nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The vibrational spectra of isoquinoline and the related 8-hydroxyquinoline (B1678124) have been studied using methods like Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT). researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a key tool for characterizing these compounds. figshare.comambeed.com The NIST Chemistry WebBook provides access to various spectroscopic data for the isomeric 8-hydroxyquinoline, including its IR and mass spectrum. nist.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

isoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-3-1-2-7-4-5-10-6-8(7)9/h1-6,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXWTPREILQLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322021, DTXSID50901679 | |

| Record name | Isoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-14-2 | |

| Record name | 8-Isoquinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isoquinolin-8-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72J7CX8ZET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Isoquinolin 8 Ol and Its Derivatives

De Novo Isoquinoline (B145761) Ring Formation Strategies

The creation of the isoquinoline core with an oxygen-containing substituent at the C-8 position is a key challenge addressed by modern organic synthesis. This involves both the adaptation of historical reactions and the development of novel catalytic systems.

Modern Adaptations of Classical Cyclization Reactions

Classic named reactions remain fundamental in heterocyclic chemistry, with ongoing research focused on optimizing conditions to improve yields, selectivity, and functional group tolerance, particularly for complex scaffolds like isoquinolin-8-ol.

The Bischler-Napieralski reaction is a cornerstone for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-arylethylamides. nrochemistry.comorganic-chemistry.orgwikipedia.org First reported in 1893, this intramolecular electrophilic aromatic substitution typically uses dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgresearchgate.net The resulting dihydroisoquinolines can then be aromatized to the corresponding isoquinolines. nrochemistry.com For the synthesis of this compound scaffolds, the starting β-arylethylamide must contain an appropriately positioned hydroxyl group or a precursor on the phenyl ring. The reaction is most effective when the benzene (B151609) ring has electron-donating groups, which facilitates the electrophilic cyclization step. nrochemistry.com

The Pictet-Gams reaction is a significant modification of the Bischler-Napieralski synthesis that produces a fully aromatized isoquinoline directly. quimicaorganica.org This approach utilizes a β-hydroxy-β-phenethylamide, which undergoes dehydration during the cyclization process under similar acidic conditions. wikipedia.orgscribd.com This avoids the separate dehydrogenation step required in the standard Bischler-Napieralski sequence, making it a more direct route to isoquinolines. quimicaorganica.org

| Reaction | Starting Material | Key Reagents | Product Type | Ref |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ (Dehydrating agents) | 3,4-dihydroisoquinoline | nrochemistry.comwikipedia.org |

| Pictet-Gams | β-hydroxy-β-phenethylamide | POCl₃, P₂O₅ (Dehydrating agents) | Isoquinoline | wikipedia.orgquimicaorganica.org |

While the Bischler-Napieralski and Pictet-Gams reactions are primary routes to isoquinolines, the Skraup and Friedlander syntheses are fundamental for preparing the isomeric quinoline (B57606) core, and are particularly well-suited for producing 8-hydroxyquinoline (B1678124). scispace.comrroij.com

The Skraup synthesis is a widely used method that typically involves heating an aniline (B41778) derivative with glycerol, sulfuric acid, and a mild oxidizing agent like nitrobenzene. vedantu.com To produce 8-hydroxyquinoline, o-aminophenol is used as the starting aniline component. researchgate.net An optimized procedure involves reacting o-aminophenol with acrolein (formed in situ from glycerol) in an acetic acid and HCl solution, which can give high yields. researchgate.net

The Friedlander synthesis provides an alternative route, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.net For 8-hydroxyquinoline, this involves the base-catalyzed condensation of 2-amino-3-hydroxybenzaldehyde (B7904644) with acetaldehyde. scispace.comrroij.comvedantu.com

| Synthesis | Key Reactants | Catalyst/Conditions | Product | Ref |

| Skraup Synthesis | o-Aminophenol, Glycerol, Nitrobenzene | H₂SO₄, heat | 8-Hydroxyquinoline | vedantu.comresearchgate.net |

| Friedlander Synthesis | 2-Aminoaryl aldehyde/ketone, Acetaldehyde | Base (e.g., NaOH) | 8-Hydroxyquinoline | scispace.comrroij.com |

Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis for Chiral 3,4-Disubstituted this compound Precursors

The Larock isoquinoline synthesis has emerged as a powerful method for constructing 3,4-disubstituted isoquinolines. nih.govacs.org This palladium-catalyzed reaction involves the annulation of an internal alkyne with an o-halobenzaldimine derivative. acs.org A significant recent advancement is the development of an asymmetric version, enabling the synthesis of axially chiral isoquinolines, which are valuable as ligands in asymmetric catalysis. nih.govacs.org

The first asymmetric Larock isoquinoline synthesis was achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with a chiral phosphine (B1218219) ligand, specifically Walphos SL-W002-1. nih.govacs.org This catalytic system affords axially chiral 3,4-disubstituted isoquinolines with high yields (up to 98%) and excellent enantiomeric ratios (up to 97.5:2.5). nih.gov To apply this methodology to the synthesis of this compound precursors, one would need to start with a benzaldehyde (B42025) derivative containing a protected hydroxyl group at the appropriate position. The resulting chiral 3,4-disubstituted isoquinoline could then be deprotected to reveal the 8-hydroxy functionality. This approach provides access to complex, chiral scaffolds that are otherwise difficult to synthesize. researchgate.net

Functionalization of Pre-formed Isoquinoline Skeletons

An alternative to de novo synthesis is the direct functionalization of a pre-existing isoquinoline ring. This approach is attractive for its atom economy and for creating derivatives from readily available starting materials.

Regioselective Hydroxylation Strategies at the C-8 Position

Direct and selective C-H hydroxylation at the C-8 position of an isoquinoline is a significant synthetic challenge. Research has primarily focused on related heterocyclic systems and functional group interconversions.

A notable development is the Ruthenium(II)-catalyzed regioselective C-8 hydroxylation of 1,2,3,4-tetrahydroquinolines. acs.org This method employs a removable N-pyrimidyl directing group to guide the hydroxylation specifically to the C-8 position. The reaction uses potassium persulfate (K₂S₂O₈) as an inexpensive and safe oxidant. acs.org While this applies to the reduced tetrahydroquinoline core, it represents a key strategy for C-8 functionalization that could potentially be followed by aromatization.

Other transition-metal-catalyzed C-H functionalization reactions have also demonstrated the feasibility of targeting the C-8 position. For instance, cobalt(III)-catalyzed C-8 olefination of isoquinolones shows that this position is accessible for selective modification. researchgate.net Similarly, photo-induced reactions can achieve regioselective hydrosilylation at the C-8 position of isoquinoline, and the resulting silyl (B83357) group could serve as a handle for subsequent conversion to a hydroxyl group. nih.gov

Classical methods also provide routes to C-8 hydroxylation through functional group transformation. These include the diazotization of 8-aminoquinoline (B160924) followed by hydrolysis, or the alkali fusion of isoquinoline-8-sulfonic acid. scispace.comrroij.com

| Strategy | Substrate | Key Reagents/Catalyst | Description | Ref |

| Directed C-H Hydroxylation | N-pyrimidyl-1,2,3,4-tetrahydroquinoline | Ru(II) catalyst, K₂S₂O₈ | Directing-group-assisted hydroxylation of the saturated analogue. | acs.org |

| Functional Group Interconversion | 8-Aminoquinoline | NaNO₂, H⁺; H₂O | Diazotization followed by hydrolysis to install the -OH group. | scispace.comrroij.com |

| Functional Group Interconversion | Isoquinoline-8-sulfonic acid | NaOH, heat | Alkali fusion to replace the sulfonic acid group with a hydroxyl group. | scispace.comrroij.com |

Directed Ortho-Metallation Approaches for C-8 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org This method utilizes a directing metalation group (DMG) to activate a specific C-H bond, typically in the ortho position, for deprotonation by a strong base, such as an organolithium reagent. organic-chemistry.org The resulting ortho-lithiated intermediate can then react with various electrophiles to introduce a wide range of substituents.

In the context of isoquinoline derivatives, the nitrogen atom within the ring system can act as a directing group, facilitating metalation at the C-8 position. This approach has been utilized for the synthesis of functionalized quinolines and their analogues, which are prevalent in pharmaceuticals and agrochemicals. nih.gov The use of directing groups, which can range from strong coordinators like amides to weaker ones like ethers, allows for precise control over the site of functionalization. nih.govacs.org For instance, the carbamate (B1207046) group has been employed as a DMG for the ortho-alkylation and amidation of arenes using alkenes as coupling partners. nih.govacs.org

The versatility of DoM is demonstrated by its compatibility with a wide array of functional groups, enabling the synthesis of highly functionalized molecules. researchgate.net The choice of base and reaction conditions is crucial for achieving high yields and selectivity, with mixed-metal amide bases showing promise in the metalation of sensitive substrates. researchgate.net

Suzuki-Miyaura Cross-Coupling Reactions for C-8 Arylation and Alkylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. libretexts.org This reaction is particularly valuable for the C-8 arylation and alkylation of the this compound scaffold, offering a direct route to a diverse range of derivatives. scispace.com

The general scheme for a Suzuki-Miyaura coupling involves the reaction of an organoboron species, such as a boronic acid or ester, with a halide in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of C-8 substituted isoquinolin-8-ols, an 8-halo-isoquinoline derivative serves as the electrophilic partner. The reaction's success hinges on the appropriate choice of catalyst, ligands, base, and solvent to ensure high yields and selectivity. libretexts.orgbeilstein-journals.org

Key aspects of Suzuki-Miyaura reactions for C-8 functionalization include:

Catalyst System: Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are commonly employed. libretexts.orguwindsor.ca The choice of phosphine ligands can significantly influence the catalytic activity.

Boron Reagents: A wide variety of aryl and alkylboronic acids are commercially available or can be readily synthesized, allowing for the introduction of diverse substituents at the C-8 position. beilstein-journals.org

Reaction Conditions: The reaction is typically carried out under basic conditions, with bases like sodium carbonate, potassium phosphate, or organic bases. mdpi.com The solvent system often consists of a mixture of an organic solvent and water. mdpi.com

A notable application is the synthesis of 8-aryl-substituted quinolin-4-ols from 8-iodoquinolin-4(1H)-one using a Suzuki-Miyaura coupling, demonstrating the feasibility of this method for complex heterocyclic systems. researchgate.net Furthermore, this reaction has been employed in the synthesis of biologically active molecules, including fluorescent nucleoside analogues and potential anticancer agents. nih.govwhiterose.ac.uk The development of asymmetric Suzuki-Miyaura coupling reactions has further expanded the utility of this method, enabling the synthesis of chiral 3D molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for C-8 Functionalization

| Electrophile | Boronic Acid | Catalyst | Base | Product | Reference |

| 8-Iodoquinolin-4(1H)-one | Benzo[c] Current time information in Bangalore, IN.evitachem.comuio.nothiadiazole-4,7-diyl)bis(boronic acid pinacol (B44631) ester) | Pd(dppf)Cl₂ | K₂CO₃ | 8,8'-(Benzo[c] Current time information in Bangalore, IN.evitachem.comuio.nothiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| 5-Haloquinoline-8-ol | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 5-Arylquinoline-8-ol | uwindsor.ca |

| 8-Iodo-2'-deoxyadenosine | Arylboronic acid | Pd(OAc)₂/TPPTS | Cs₂CO₃ | 8-Aryl-2'-deoxyadenosine | whiterose.ac.uk |

Nucleophilic Substitution and Acylation Reactions for C-8 Amine Introduction and Subsequent Derivatization

The introduction of an amine group at the C-8 position of the isoquinoline ring opens up a vast chemical space for further derivatization through nucleophilic substitution and acylation reactions. 8-Aminoisoquinoline (B1282671) serves as a key intermediate for these transformations.

Nucleophilic substitution reactions on the amino group allow for the introduction of various alkyl or other functional groups. evitachem.com For instance, the vicarious nucleophilic substitution (VNS) of hydrogen in nitroquinolines has been studied to introduce substituents at specific positions. nih.gov

Acylation of the 8-amino group is a straightforward method to introduce acyl functionalities, leading to the formation of amides. This is typically achieved by reacting 8-aminoisoquinoline with acyl chlorides or anhydrides. evitachem.com A copper-catalyzed one-pot reaction has been developed for the N-acylation and C5-halogenation of 8-aminoquinolines, where the acyl halide serves as the source for both the acyl and halide groups. nih.gov

The resulting N-acyl-8-aminoisoquinoline derivatives can undergo further modifications, expanding the library of accessible compounds. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce environmental impact and enhance sustainability. acs.org This includes the use of renewable resources, safer solvents, and more energy-efficient processes. rsc.orgniscpr.res.in

Photoredox Catalysis Applications

Photoredox catalysis has emerged as a powerful green tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. usp.br This approach often minimizes the need for harsh reagents and high temperatures. usp.br In the context of isoquinoline synthesis, photoredox catalysis has been employed to construct the isoquinoline scaffold. researchgate.net The process typically involves a photocatalyst, such as a ruthenium or iridium complex, which absorbs light and initiates a single-electron transfer (SET) process, leading to the formation of reactive intermediates. usp.brresearchgate.net This strategy has been successfully applied to the synthesis of various heterocyclic compounds. researchgate.netsemanticscholar.org

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green alternative to traditional methods by using electricity as a traceless reagent to drive oxidation and reduction reactions. oup.comresearchgate.net This approach can often be performed at room temperature and avoids the use of stoichiometric chemical oxidants or reductants. researchgate.net The electrochemical synthesis of isoquinoline derivatives has been reported, for example, through a ruthenium-catalyzed electrooxidative three-component annulation of acetophenone (B1666503) derivatives, internal alkynes, and ammonium (B1175870) acetate. oup.comresearchgate.net This method provides an efficient and environmentally friendly route to these important heterocyclic compounds. researchgate.net

Continuous Flow Reaction Methodologies

Continuous flow chemistry has gained significant attention as a green and efficient technology for chemical synthesis. acs.orgnih.gov Reactions are carried out in a continuously flowing stream within a reactor, offering advantages such as precise control over reaction parameters, enhanced safety, and ease of scalability. researchgate.net This methodology has been applied to the synthesis of isoquinoline derivatives and related heterocyclic systems. acs.orgresearchgate.netacs.org For instance, a continuous-flow protocol was developed for the synthesis of a thieno[2,3-c]isoquinolin-5(4H)-one, a key intermediate for PARP-1 inhibitors. nih.govacs.org Flow chemistry can overcome challenges associated with batch synthesis, such as low yields and the use of hazardous reagents. acs.orgnih.gov

Chemoenzymatic and Biosynthetic Routes to Isoquinoline Alkaloids Featuring 8-Hydroxylation

The synthesis of complex natural products like isoquinoline alkaloids has increasingly turned towards biocatalysis and chemoenzymatic strategies. These approaches leverage the remarkable selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions. A key reaction in the diversification of isoquinoline alkaloids is hydroxylation, particularly at the C8 position, which creates a reactive handle for further modification or is a feature of the final bioactive compound. This section explores the natural enzymatic pathways that install this functionality and the application of these biological systems in synthetic contexts.

The natural production of isoquinoline alkaloids in plants is a complex and highly regulated process, starting from the amino acid tyrosine. genome.jpwikipedia.org The biosynthetic journey proceeds through a series of enzymatic steps to form the central benzylisoquinoline alkaloid (BIA) intermediate, (S)-reticuline. genome.jp From this crucial branchpoint, pathways diverge to produce an immense variety of over 2,500 known isoquinoline alkaloids, including prominent pharmaceuticals like morphine and the antimicrobial agent berberine. genome.jpwikipedia.org

A primary mechanism for generating this structural diversity is the functionalization of the core alkaloid skeleton by cytochrome P450 (P450) monooxygenases. nih.gov These enzymes are adept at catalyzing highly specific and often difficult chemical reactions, including hydroxylations, C-C phenol (B47542) couplings, and methylenedioxy bridge formations. nih.govnih.gov

A definitive example of 8-hydroxylation is found in the biosynthesis of the anticancer alkaloid noscapine (B1679977) in the opium poppy, Papaver somniferum. nih.govqmul.ac.ukgenome.jp In this pathway, a specific P450 enzyme, CYP82X1 , has been identified and characterized as an 8-hydroxylase. qmul.ac.ukgenome.jp This enzyme acts on a tetrahydroprotoberberine scaffold, specifically (13S,14R)-13-O-acetyl-1-hydroxy-N-methylcanadine, to introduce a hydroxyl group at the C8 position. qmul.ac.ukuniprot.org The introduction of this 8-hydroxyl group results in an unstable intermediate that spontaneously undergoes a C8–N bond cleavage to form an aldehyde, which is a critical step towards the final noscapine structure. nih.gov This highlights how enzymatic 8-hydroxylation can be a key strategic step in a complex biosynthetic cascade.

Other P450 enzymes catalyze related C8-functionalizations. For instance, CYP80G2, found in Coptis japonica, performs an intramolecular C-C phenol coupling reaction on (S)-reticuline that involves the C8 position to form the aporphine (B1220529) alkaloid (S)-corytuberine. nih.govresearchgate.net While not a simple hydroxylation, this reaction underscores the enzymatic versatility available in nature to modify the C8 position of the isoquinoline core.

Table 1: Key Enzyme in BIA Biosynthesis Featuring 8-Hydroxylation

| Enzyme Name | EC Number | Gene Name | Source Organism | Substrate | Product | Role in Pathway |

|---|

Biocatalytic transformations utilize biological systems, such as isolated enzymes or engineered whole-cell microbes, to perform specific chemical reactions. researchgate.net The characterization of enzymes from natural pathways, like the 8-hydroxylase CYP82X1, opens the door for their use as powerful tools in organic synthesis.

The enzyme CYP82X1 is a heme-thiolate cytochrome P450 that requires a partner, NADPH-cytochrome P450 reductase, to transfer electrons from NADPH for the activation of molecular oxygen needed for the hydroxylation reaction. qmul.ac.ukgenome.jp The application of such an enzyme in a biocatalytic process can provide access to 8-hydroxylated isoquinoline alkaloids that are difficult to synthesize using traditional chemical methods due to challenges in achieving the correct regioselectivity.

A landmark achievement in this area is the complete biosynthesis of noscapine in a microbial host. qmul.ac.ukgenome.jp Researchers successfully engineered the entire multi-step pathway, which includes more than 30 enzymatic reactions, into the yeast Saccharomyces cerevisiae. qmul.ac.uk This monumental effort involved co-expressing the plant-derived 8-hydroxylase, CYP82X1, along with its requisite reductase partner, within the yeast cell. The engineered yeast, when fed simple sugars, acts as a whole-cell biocatalyst, performing the complete biosynthetic sequence, including the critical 8-hydroxylation step, to produce noscapine. qmul.ac.ukgenome.jp This work serves as a powerful proof-of-concept for using biocatalytic systems to generate complex, 8-hydroxylation-derived isoquinoline alkaloids.

Table 2: Example of a Whole-Cell Biocatalytic System for an 8-Hydroxylated Alkaloid

| Biocatalytic System | Target Product | Key Enzyme(s) Featured | Transformation | Significance |

|---|

Despite the successes, significant challenges remain in harnessing microbial cell factories for the large-scale production of isoquinoline alkaloids like this compound and its complex derivatives. researchgate.net

One of the primary hurdles is the sheer complexity of the biosynthetic pathways. qmul.ac.uk Reconstituting dozens of enzymatic steps in a heterologous host is a formidable metabolic engineering task. A second major challenge involves the functional expression of plant enzymes, particularly P450s like the 8-hydroxylase. These enzymes are often membrane-bound and require specific co-enzymes and redox partners, making their expression in prokaryotic hosts like E. coli particularly difficult. nih.govresearchgate.net Eukaryotic hosts such as yeast are often more suitable but may still present expression and activity challenges. researchgate.net

Furthermore, the accumulation of the target alkaloid or its intermediates can be toxic to the microbial host, limiting the final achievable titer. researchgate.net The high metabolic burden placed on the cell to produce these complex molecules can also divert resources from essential cellular processes, leading to poor growth and productivity. Consequently, initial yields from engineered pathways are often very low, necessitating extensive optimization of culture conditions and genetic engineering. qmul.ac.uk

However, the prospects for overcoming these challenges are promising, driven by advances in synthetic biology and metabolic engineering. rsc.org Key strategies include:

Host Engineering and Selection: Utilizing robust and well-characterized microbial chassis like Saccharomyces cerevisiae or Pichia pastoris, which are more amenable to expressing complex eukaryotic enzymes like P450s. researchgate.net

Pathway Engineering: Employing modern synthetic biology tools, such as stronger promoters, directed evolution of enzymes for improved activity, and dynamic regulation of metabolic flux to balance pathway activity with cell health. rsc.org

Co-culture Systems: Distributing the metabolic load by splitting a long biosynthetic pathway between two or more different microbial strains that are grown together. This can reduce toxicity and metabolic burden on any single organism. researchgate.net

Process Optimization: Improving fermentation conditions, media composition, and product extraction methods to maximize yield and facilitate downstream processing.

Through the continued development of these strategies, the large-scale, sustainable, and economically viable production of valuable 8-hydroxylated isoquinoline alkaloids in microbial cell factories is becoming an increasingly achievable goal.

Elucidation of Reaction Mechanisms and Reactivity Profiles of Isoquinolin 8 Ol

Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitutions on the Isoquinolin-8-ol Ring System

The this compound scaffold is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the electronic properties of the two fused rings. mdpi.com

Electrophilic Aromatic Substitution (EAS):

The mechanism of EAS on this compound proceeds through a two-step process. masterorganicchemistry.com Initially, the aromatic ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate, which disrupts the aromaticity. masterorganicchemistry.com This step is typically the rate-determining step. masterorganicchemistry.com Subsequently, a proton is removed from the carbocation, restoring aromaticity and resulting in the substituted product. masterorganicchemistry.com

The hydroxyl group (-OH) at the 8-position is an activating, ortho-, para-directing group, enhancing the electron density of the benzene (B151609) ring. Conversely, the nitrogen atom in the pyridine (B92270) ring is an electron-withdrawing group, deactivating the pyridine ring towards electrophilic attack. mdpi.com Consequently, electrophilic substitution preferentially occurs on the benzene ring at positions 5 and 7, which are ortho and para to the hydroxyl group, respectively. scispace.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Group | Predicted Reactivity |

| 5 | Ortho to -OH | Activated |

| 7 | Para to -OH | Activated |

| Pyridine Ring | Nitrogen atom | Deactivated |

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the this compound ring system is less common and generally requires the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.comyoutube.com

In the context of this compound, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring due to the electron-withdrawing nature of the nitrogen atom. However, such reactions are not as prevalent as electrophilic substitutions unless further activating groups are present.

Oxidation and Reduction Pathways of the this compound Moiety

The this compound moiety can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation:

The phenolic hydroxyl group of this compound is susceptible to oxidation. In the presence of oxidizing agents, it can be converted to a quinone-like structure. The specific products formed depend on the oxidant used and the reaction conditions. For instance, some ruthenium complexes containing isoquinoline (B145761) ligands have been studied for their role in water oxidation, where the isoquinoline moiety can be part of the catalytic cycle. acs.org Cytochrome P450 enzymes can also catalyze the oxidation of a wide variety of substrates through the formation of a high-valent oxoiron species. nih.gov

Reduction:

The pyridine ring of this compound can be reduced under specific conditions. Catalytic hydrogenation, for example, can lead to the formation of 1,2,3,4-tetrahydrothis compound. The Bischler-Napieralski reaction, a common method for synthesizing isoquinoline derivatives, involves the cyclization of a β-phenylethylamine derivative, which is then reduced to a tetrahydroisoquinoline. rsc.org This reduction is typically achieved using reagents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org

Chelation Chemistry of this compound with Metal Ions

A defining characteristic of this compound is its ability to act as a potent chelating agent for a wide variety of metal ions. scispace.comnih.gov This property stems from the proximate arrangement of the hydroxyl group and the heterocyclic nitrogen atom, which can cooperatively bind to a metal center. scispace.com

Coordination Modes and Complex Stoichiometries

This compound typically acts as a bidentate ligand, coordinating to a metal ion through the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the isoquinoline ring, forming a stable five-membered chelate ring. mdpi.com The stoichiometry of the resulting metal complexes depends on the coordination number and oxidation state of the metal ion. For instance, divalent metal ions with a coordination number of four will form 1:2 (metal:ligand) complexes, while those with a coordination number of six will form 1:3 complexes. scispace.com

Table 2: Common Coordination Complexes of this compound

| Metal Ion | Coordination Number | Complex Stoichiometry (Metal:Ligand) |

| Cu(II) | 4 or 6 | 1:2 |

| Zn(II) | 4 or 6 | 1:2 |

| Al(III) | 6 | 1:3 |

| Fe(III) | 6 | 1:3 |

| Ni(II) | 4 or 6 | 1:2 |

Data compiled from various sources. scispace.com

Influence of Chelation on Reactivity and Electronic Structure

The chelation of a metal ion to this compound significantly alters its electronic structure and reactivity. The formation of the metal complex increases the rigidity of the molecule and can lead to enhanced fluorescence emission. scispace.com This phenomenon is attributed to the restriction of intramolecular vibrations and rotations upon complexation.

Furthermore, the coordination of a metal ion can influence the reactivity of the this compound ligand itself. The electron density distribution within the aromatic rings is perturbed, which can affect its susceptibility to further chemical modifications. For example, the electron-donating or withdrawing properties of the metal center can modulate the reactivity of the ligand in subsequent reactions.

Tautomeric Equilibria and Proton Transfer Mechanisms in this compound Systems

This compound can exist in equilibrium between its enol and keto tautomeric forms. scispace.com In the enol form, the proton resides on the oxygen atom of the hydroxyl group. In the keto form, this proton is transferred to the nitrogen atom of the isoquinoline ring, resulting in a zwitterionic structure. scispace.comwikipedia.org

The position of this equilibrium is influenced by several factors, including the solvent polarity and the presence of substituents on the ring. researchgate.net In non-polar solvents, the enol form is generally favored. However, in polar solvents, the keto tautomer can be stabilized through intermolecular hydrogen bonding. researchgate.net

Proton Transfer Mechanisms:

Proton transfer in this compound systems can occur through both intramolecular and intermolecular pathways. Intramolecular proton transfer is often facilitated by an existing intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom. researchgate.net

Excited-state intramolecular proton transfer (ESIPT) is a particularly interesting phenomenon observed in these systems. mdpi.com Upon photoexcitation, the acidity of the phenolic proton and the basicity of the quinoline (B57606) nitrogen increase, leading to a rapid transfer of the proton from the oxygen to the nitrogen. wikipedia.orgmdpi.com This process is often associated with a significant change in the fluorescence properties of the molecule.

Cycloaddition and Condensation Reactions of this compound Derivatives

The this compound scaffold can participate in various cycloaddition and condensation reactions, allowing for the synthesis of more complex molecular architectures.

Cycloaddition Reactions:

Derivatives of isoquinoline can undergo [3+2] cycloaddition reactions. For example, azomethine imines derived from isoquinoline can react with dipolarophiles to form triazoloisoquinoline derivatives. sci-hub.se The regioselectivity of these reactions is governed by both steric and electronic factors. sci-hub.se

Condensation Reactions:

The phenolic nature of the hydroxyl group and the reactivity of the aromatic ring allow for various condensation reactions. For example, the Mannich reaction can be used to introduce aminomethyl groups at the 7-position of the this compound ring. nih.gov Additionally, condensation of 8-hydroxyquinoline (B1678124) derivatives with aldehydes or ketones can lead to the formation of new C-C bonds and the synthesis of more elaborate structures. mdpi.com The Knoevenagel condensation is another example, where an active methylene (B1212753) compound reacts with an aldehyde or ketone in the presence of a base. mdpi.com

Advanced Spectroscopic and Analytical Characterization of Isoquinolin 8 Ol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and characterizing the molecular structure of isoquinolin-8-ol.

FT-IR spectroscopy is instrumental in identifying the key functional groups within the this compound framework. The FT-IR spectrum of 8-hydroxyquinoline (B1678124), a closely related compound, reveals a characteristic band for the hydroxyl (-OH) group around 3600 cm⁻¹. ajchem-a.com Another notable peak at approximately 3045 cm⁻¹ is attributed to the C-H stretching vibrations within the aromatic ring. ajchem-a.com The presence of the C=N bond in the aromatic ring is indicated by a band in the 1600 cm⁻¹ region, while a strong band between 1300 cm⁻¹ and 1400 cm⁻¹ corresponds to the C-N stretching vibration. ajchem-a.com

In studies of metal complexes with 8-hydroxyquinoline, shifts in these vibrational frequencies provide evidence of coordination. For instance, the coordination of the metal ion through the oxygen and nitrogen atoms of 8-hydroxyquinoline is inferred from changes in the IR spectra. ajchem-a.comscirp.org Specifically, a shift in the O-H bending vibrations and the appearance of new bands corresponding to the M-N and M-O bonds confirm complex formation. scirp.org For example, in Cobalt(II) complexes of 8-hydroxyquinoline derivatives, bands around 538 cm⁻¹ and 416 cm⁻¹ are assigned to Co-N and Co-O vibrations, respectively. rsc.org

Table 1: Characteristic FT-IR Bands for 8-Hydroxyquinoline and its Derivatives This table is interactive. Users can sort and filter the data.

| Vibrational Mode | Wavenumber (cm⁻¹) | Compound/Complex | Reference |

|---|---|---|---|

| O-H Stretch | ~3600 | 8-Hydroxyquinoline | ajchem-a.com |

| Aromatic C-H Stretch | 3045 | 8-Hydroxyquinoline | ajchem-a.com |

| C=N Stretch | ~1600 | 8-Hydroxyquinoline | ajchem-a.com |

| C-N Stretch | 1300-1400 | 8-Hydroxyquinoline | ajchem-a.com |

| O-H Stretch | 3385 | 8-Hydroxy Quinoline (B57606) Nitro Benzoate | scirp.org |

| Aromatic C-H Stretch | 3076 | 8-Hydroxy Quinoline Nitro Benzoate | scirp.org |

| O-H Stretch | 3181 | 8-Hydroxyquinoline Ligand | scirp.org |

| C=N Stretch | 1581 | 8-Hydroxyquinoline Ligand | scirp.org |

| M-N Bond | ~583 (Cu), 567 (Co), 569 (Ni) | Metal(II) Complexes | scirp.org |

Raman spectroscopy offers complementary information to FT-IR, particularly for vibrations that are weak or absent in the infrared spectrum. wikipedia.org For this compound and its derivatives, Raman spectroscopy can provide a detailed "structural fingerprint". wikipedia.org Analysis of quinoline derivatives using Raman spectroscopy, supported by theoretical calculations, allows for the unambiguous characterization of key vibrational bands. researchgate.net Although the structures of various quinolines are very similar, their Raman spectra show significant wavenumber shifts for several important bands. researchgate.net

For instance, in the Raman spectrum of a complex derivative of isoquinoline (B145761), C-H stretching vibrations of the benzene (B151609) ring are observed as weak bands between 3193 cm⁻¹ and 3207 cm⁻¹. oatext.com The C-C stretching mode appears as a strong Raman band at 1211 cm⁻¹, with a weaker band at 1667 cm⁻¹. oatext.com The bending modes of C-H are seen as weak bands at 1388 cm⁻¹ and 1187 cm⁻¹, and a strong band at 1291 cm⁻¹. oatext.com The out-of-plane mode of the O-H group is a very strong peak at 1056 cm⁻¹, while the C-O(H) stretching mode is a medium band at 1267 cm⁻¹. oatext.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

For a derivative of this compound, the ¹H NMR spectrum in DMSO-d₆ showed signals for the aromatic protons of the isoquinoline ring at δ 7.42 (d, J = 2.7 Hz), 7.52 (dd, J = 2.7, 9.5 Hz), 7.87 (d, J = 5.6 Hz), 8.59 (d, J = 5.6 Hz), and 10.04 (d, J = 9.5 Hz). rsc.org The ¹³C NMR spectrum of the same compound displayed characteristic signals for the carbon atoms of the isoquinoline moiety. rsc.org Two-dimensional NMR techniques, such as COSY and HMBC, are invaluable for establishing the connectivity between protons and carbons, aiding in the complete assignment of the spectra. chemijournal.com For example, in the analysis of 4,5,8,12b-tetrahydro-isoindolo[1,2-a]isoquinoline derivatives, extensive 1D and 2D NMR studies were conducted to assign all proton and carbon signals. researchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for an Isoquinoline Derivative This table is interactive. Users can sort and filter the data.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | 7.42 | d | 2.7 | ArH isoquinoline | rsc.org |

| ¹H | 7.52 | dd | 2.7, 9.5 | ArH isoquinoline | rsc.org |

| ¹H | 7.87 | d | 5.6 | ArH isoquinoline | rsc.org |

| ¹H | 8.59 | d | 5.6 | ArH isoquinoline | rsc.org |

| ¹H | 10.04 | d | 9.5 | ArH isoquinoline | rsc.org |

| ¹³C | 105.98 | - | - | Isoquinoline Carbon | rsc.org |

| ¹³C | 121.12 | - | - | Isoquinoline Carbon | rsc.org |

| ¹³C | 121.82 | - | - | Isoquinoline Carbon | rsc.org |

| ¹³C | 129.87 | - | - | Isoquinoline Carbon | rsc.org |

| ¹³C | 142.21 | - | - | Isoquinoline Carbon | rsc.org |

Mass Spectrometry (MS) Fragmentation Pathways and Structural Elucidation

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. Electron ionization (EI) mass spectra of quinoline and isoquinoline typically show intense molecular ion peaks, with a significant fragment resulting from the loss of HCN (27 mass units). mcmaster.ca

In more complex isoquinoline derivatives, the fragmentation pathways can provide valuable structural information. For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to study the coordination complexes of 8-hydroxyquinoline with metal ions like iron. researchgate.net The mass spectra of these complexes reveal peaks corresponding to the ligand and various metal-ligand species. researchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov An integrative approach using leaf spray mass spectrometry (LS-MS) and HPLC-DAD-MS/MS has been employed for the comprehensive characterization of isoquinoline-derived alkaloids, where key fragmentation patterns help in the rapid identification of these compounds in complex mixtures. scielo.brresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. 8-Hydroxyquinoline has been found to crystallize in different polymorphic forms. One orthorhombic form crystallizes in the space group Fdd2, with sixteen molecules per unit cell. iucr.org An important feature of this structure is the hydrogen bonding between the oxygen atom of one molecule and the nitrogen atom of a neighboring molecule, with a distance of 2.858 Å. iucr.org

A monoclinic polymorph of 8-hydroxyquinoline crystallizes in the space group P2₁/n. nih.gov In this structure, the molecules form centrosymmetric dimers through two O—H⋯N hydrogen bonds. nih.gov The crystal structure of a complex between sulfamethoxazole (B1682508) and 8-hydroxyquinoline has also been determined, revealing how the 8-hydroxyquinoline molecules are entrapped within a channel formed by the sulfamethoxazole molecules. scispace.com

Table 3: Crystallographic Data for 8-Hydroxyquinoline Polymorphs This table is interactive. Users can sort and filter the data.

| Parameter | Orthorhombic Polymorph | Monoclinic Polymorph | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | iucr.orgnih.gov |

| Space Group | Fdd2 | P2₁/n | iucr.orgnih.gov |

| a (Å) | 29.18 | 6.620 (3) | iucr.orgnih.gov |

| b (Å) | 25.36 | 9.243 (4) | iucr.orgnih.gov |

| c (Å) | 3.91 | 11.070 (4) | iucr.orgnih.gov |

| β (°) | 90 | 90.718 (6) | nih.gov |

| Z | 16 | 4 | iucr.orgnih.gov |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures. High-performance liquid chromatography (HPLC) is a widely used method. A reversed-phase HPLC method has been developed for the determination of 8-hydroxyquinoline sulfate (B86663) using a LiChrosorb RP-18 column with an acetonitrile-water mobile phase. researchgate.net

Various HPLC methods have been reported for the analysis of isoquinoline alkaloids in plant extracts, often employing C18 reversed-phase columns and gradient elution systems. researchgate.netresearchgate.net For the separation of halogenated 8-hydroxyquinoline derivatives, both thin-layer chromatography (TLC) and HPLC methods have been developed. researchgate.netnih.gov The TLC method utilized a butyl-acetate: formic acid: 2-propanol mobile phase with densitometric scanning for quantification. researchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been used for the determination of 8-hydroxyquinoline and its metabolites in biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it suitable for the trace analysis of this compound and its derivatives. jfda-online.com The methodology combines the high-resolution separation capabilities of gas chromatography with the precise mass analysis of mass spectrometry. mdpi.com For compounds like this compound, which contain polar functional groups (e.g., a hydroxyl group), chemical derivatization is often a crucial prerequisite for GC-MS analysis. jfda-online.commdpi.com This process reduces the polarity of the analytes while increasing their volatility and thermal stability, thereby improving their chromatographic behavior. jfda-online.commdpi.com Common derivatization techniques include silylation, acylation, or alkylation. jfda-online.com

In a typical GC-MS analysis, the derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas, such as helium, through a capillary column. nih.govajol.info The column, often a fused silica (B1680970) capillary column like a TG-5MS, separates the components of the mixture based on their boiling points and affinity for the stationary phase. nih.govajol.info The temperature of the GC oven is programmed to increase gradually, allowing for the sequential elution of compounds from the column. ajol.infomdpi.com

As the separated compounds exit the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that acts as a molecular fingerprint. researchgate.net This allows for highly specific and sensitive identification, even at trace levels. For instance, GC-MS has been successfully employed to identify various isoquinoline derivatives in complex matrices, such as plant extracts and the products of high-temperature cooking reactions. mdpi.comresearchgate.netijpsonline.com One study identified an isoquinoline derivative, specifically isoquinolin,1,2,3,4-tertahydro-2-(1-phenethyl) carbanyl-6,7-dimethoxy, in a plant extract analysis. ijpsonline.com Another source provides GC-MS data for 2-Methyl-1,2,3,4-tetrahydrothis compound. nih.gov The identification of compounds is typically confirmed by comparing their mass spectra and retention times with those of known standards or by using established mass spectral libraries. diabloanalytical.com

Table 1: Typical GC-MS Parameters for the Analysis of Isoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Column Type | TG-5MS or DB 5 MS Fused Silica Capillary Column (30 m x 0.25 mm, 0.25 µm film thickness) | Separates volatile compounds based on their physicochemical properties. | nih.govajol.infomdpi.com |

| Carrier Gas | Helium | Transports the sample through the column. | nih.govajol.infomdpi.com |

| Flow Rate | 1.0 mL/min | Maintains a constant flow of carrier gas for reproducible retention times. | nih.govmdpi.com |

| Injector Temperature | 230-280 °C | Ensures rapid vaporization of the sample upon injection. | nih.govajol.info |

| Oven Program | Initial temp 60°C, ramped to 220-240°C | Controls the separation of compounds by their boiling points. | ajol.infomdpi.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. | nih.gov |

| Detector | Quadrupole Mass Spectrometer | Identifies and quantifies compounds based on their mass-to-charge ratio. | nih.govmdpi.com |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable and versatile technique in analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for the analysis of non-volatile or thermally unstable compounds like this compound and its derivatives, offering high resolution and accuracy. openaccessjournals.com HPLC is a cornerstone for determining the purity of these compounds and for resolving and quantifying enantiomers to establish enantiomeric excess (ee). advancechemjournal.comresearchgate.net

Purity Determination

For purity analysis, reversed-phase HPLC (RP-HPLC) is the most common mode employed. advancechemjournal.com In this setup, a non-polar stationary phase (like C18 or phenyl-silica) is used with a polar mobile phase. researchgate.netnih.gov The separation mechanism is based on the differential partitioning of the sample components between the stationary and mobile phases. wikipedia.org The goal of an HPLC method for purity determination is to separate the main active compound from any impurities, synthetic intermediates, or degradation products. advancechemjournal.com

A method for the determination of halogenated 8-hydroxyquinoline compounds, which are derivatives of the core isoquinoline structure, utilized a phenyl-silica column with a mobile phase of acetonitrile (B52724), methanol, and water containing NiCl2, with detection at 273 nm. nih.gov Similarly, various methods have been developed for the simultaneous determination of multiple isoquinoline alkaloids in plant extracts, often using C18 columns with mobile phases consisting of acetonitrile and buffered aqueous solutions. researchgate.netresearchgate.netmdpi.com The purity of the target compound is assessed by the area of its peak relative to the total area of all peaks in the chromatogram. researchgate.net

Table 2: Example HPLC Conditions for Purity Analysis of Isoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Analyte Type | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Halogenated 8-hydroxyquinolines | 10-micron phenyl-silica | 0.001 M NiCl2 in acetonitrile-methanol-water (30:20:50) | UV (273 nm) | nih.gov |

| Isoquinoline Alkaloids | C18 Reversed-Phase | Acetonitrile-methanol-30 mM ammonium (B1175870) formate (B1220265) (pH 2.8) (14.7:18.0:67.3) | UV (280 nm) | researchgate.net |

| Isoquinoline Alkaloids | Polar RP | Acetonitrile, water, and 0.04 ML−1 of 1-butyl-3 methylimidazolium tetrafluoroborate (B81430) (gradient) | DAD (240 nm) | mdpi.com |

Enantiomeric Excess Determination

Determining the enantiomeric excess (ee) of chiral isoquinoline derivatives is critical in many fields. HPLC is the predominant method for this task, employing a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. uma.esresearchgate.netnih.gov This differential interaction leads to different retention times for the enantiomers, allowing for their separation and quantification. csic.es

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based chiral columns, such as Chiralcel OD, are frequently used for this purpose. csic.es Research on the synthesis of enantioenriched isoindolo[1,2-a]isoquinolines, which are complex derivatives, demonstrates the utility of this approach. In this work, the enantiomeric excess of various derivatives was successfully determined using a Chiralcel OD column with a mobile phase of hexane (B92381) and 2-propanol. csic.es The separated enantiomers were detected by a UV detector, and the enantiomeric excess was calculated from the integrated peak areas of the two enantiomers. csic.es

Table 3: HPLC Conditions for Enantiomeric Excess (ee) Determination of Isoindolo[1,2-a]isoquinoline Derivatives This table is interactive. Click on the headers to sort.

| Compound | Chiral Column | Mobile Phase | Flow Rate | Retention Times (min) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| (R)-12b-(1H-indol-3-yl)-2,3-dimethoxy-5,6-dihydroisoindolo[1,2-a]isoquinolin-8(12bH)-one | Chiralcel OD | 15% Hexane : 2-Propanol | 1 mL/min | tR (S) = 26.32, tR (R) = 30.23 | 93% | csic.es |

| (R)-2,3-dimethoxy-12b-(5-methoxy-1H-indol-3-yl)-5,6-dihydroisoindolo[1,2-a]isoquinolin-8(12bH)-one | Chiralcel OD | 15% Hexane : 2-Propanol | 1 mL/min | tR (S) = 25.34, tR (R) = 34.11 | 52% | csic.es |

| (R)-12b-(5-bromo-1H-indol-3-yl)-2,3-dimethoxy-5,6-dihydroisoindolo[1,2-a]isoquinolin-8(12bH)-one | Chiralcel OD | 15% Hexane : 2-Propanol | 1 mL/min | tR (S) = 24.80, tR (R) = 32.92 | 67% | csic.es |

Computational Chemistry in Isoquinolin 8 Ol Research

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study isoquinolin-8-ol and related compounds.

DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound and its derivatives. By minimizing the energy of the system, researchers can obtain optimized molecular geometries. oatext.com For instance, studies on 8-hydroxyquinoline (B1678124) (a closely related isomer) have utilized DFT with the B3LYP functional and 6-31G* basis set to determine its geometry. nih.gov The accuracy of these predictions is often validated by comparing calculated bond lengths and angles with experimental data from X-ray crystallography. researchgate.net

The electronic structure of this compound, which dictates its chemical behavior, is also elucidated through DFT. These calculations provide information about the distribution of electron density, molecular orbitals, and electrostatic potential. austinpublishinggroup.com For example, in a study of meridianal tris(8-hydroxyquinolinato)gallium(III), a complex containing a derivative of this compound, a combination of the B3LYP functional with a 6-31+G* basis set was found to be necessary for an accurate description of the molecular geometry. researchgate.net

DFT methods are employed to calculate the vibrational frequencies of this compound, which correspond to the stretching and bending of its chemical bonds. aps.org These calculated frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to assign specific vibrational modes to observed spectral peaks. oatext.comnih.gov

For 8-hydroxyquinoline, DFT calculations at the B3LYP/6-31G* level have shown good agreement between the calculated and experimental vibrational spectra. nih.gov This agreement allows for a detailed understanding of the molecule's vibrational behavior. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis spectra), predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π to π* and n to π* transitions). researchgate.net Such calculations have been performed for related quinoline (B57606) derivatives to understand their optical properties. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. malayajournal.org

For derivatives of 8-hydroxyquinoline, FMO analysis has been used to assess their bioactivity. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energies and spatial distributions of these orbitals provide insights into the regions of the molecule most likely to participate in chemical reactions. For instance, in some quinoline derivatives, the HOMO is localized on the quinoline ring, suggesting this is the primary site for electrophilic attack. researchgate.net

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| Molecular Geometry | DFT/B3LYP/6-31G | Provided optimized geometry for 8-hydroxyquinoline. | nih.gov |

| Electronic Structure | DFT/B3LYP/6-31+G | Accurate description of electron distribution in a metal complex of a hydroxyquinoline derivative. | researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-31G* | Good agreement between calculated and experimental IR and Raman spectra of 8-hydroxyquinoline. | nih.gov |

| HOMO-LUMO Analysis | DFT/M06-2X/6-31G(d,P) | Investigated the reactivity and bioactivity of 8-hydroxyquinoline derivatives. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. researchgate.net These simulations are invaluable for exploring the conformational landscape of flexible molecules like this compound, revealing the different shapes (conformers) the molecule can adopt and their relative stabilities. mun.canih.gov

MD simulations also allow for the explicit inclusion of solvent molecules, providing a detailed picture of how the surrounding environment influences the conformation and behavior of this compound. rsc.orgnih.gov By simulating the system in a box of water or other solvents, researchers can study solvation effects, such as the formation of hydrogen bonds between the solute and solvent, and how these interactions affect the molecule's properties. rsc.org For instance, the conformational energetics of a molecule can be significantly altered by the solvent environment. rsc.org

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for elucidating the detailed pathways of chemical reactions involving this compound. rsc.org These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. chemrxiv.org

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. chemrxiv.org By calculating the structures and energies of transition states, chemists can gain a deeper understanding of reaction mechanisms and predict how changes in the molecule's structure will affect its reactivity. amsascw.org.in For example, quantum chemical calculations have been used to study proton transfer reactions in related hydroxyquinoline systems. mdpi.com

Cheminformatics and QSAR/QSPR Approaches for Derivative Design

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key tools in cheminformatics used to predict the biological activity or properties of new chemical compounds based on their molecular structure. researchgate.net

Catalysis and Ligand Design with Isoquinolin 8 Ol Scaffolds

Chiral Isoquinolin-8-ol Derivatives as Ligands in Asymmetric Catalysis

Chiral derivatives of this compound and its hydrogenated forms have emerged as highly effective ligands in a multitude of asymmetric catalytic transformations. By introducing chirality into the ligand backbone, chemists can create a chiral environment around a metal catalyst, enabling the production of single-enantiomer products from achiral starting materials. The steric and electronic properties of these ligands can be finely tuned, offering a versatile platform for optimizing catalytic activity and enantioselectivity. nih.govmdpi.com

Derivatives of isoquinoline (B145761) have been successfully employed in iron- and manganese-catalyzed asymmetric oxidation reactions. nih.gov A novel class of ligands, bis-8-aryl-isoquinoline (AriQ) bis-alkylamines, has been developed for this purpose. The synthesis of these ligands relies on key intermediates like 8-aryl-3-formylisoquinolines, which allow for precise structural and electronic adjustments around the metal center. nih.gov

Iron complexes incorporating these chiral tetradentate ligands, such as FeII(AriQ2dp)(OTf)2 and FeII(AriQ2mc)(OTf)2, have proven to be effective catalysts for the enantioselective epoxidation and hydroxycarbonylation of conjugated alkenes, using hydrogen peroxide as the oxidant. nih.gov For instance, the FeII(3,5-di-CF3iQ2dp) catalyst demonstrates the potential of these redox-active FeII[N4] systems to control facial selectivity in oxygen transfer processes. nih.gov The introduction of a bulky aryl group at the C-8 position of the isoquinoline unit is a key strategy for enhancing stereocontrol. nih.gov While some efforts to develop isoquinoline-based catalysts for epoxidation have resulted in low enantiomeric excesses, the field shows promise for creating more selective systems. lboro.ac.uk

Table 1: Performance of an FeII(AriQ2dp) Catalyst in Asymmetric Epoxidation

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Chalcone | Chalcone Epoxide | 70 | 90 |

| (E)-4-Phenyl-3-buten-2-one | Epoxide | 65 | 88 |

| (E)-1,3-Diphenyl-2-propen-1-one | Epoxide | 75 | 92 |

Data derived from studies on bis-8-aryl-isoquinoline iron catalysts. nih.gov

The hydrogenated scaffold of this compound, specifically 5,6,7,8-tetrahydroquinolin-8-ol (B83816), is a crucial precursor for synthesizing chiral ligands for asymmetric hydrogenation. mdpi.commdpi.com Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone, such as CAMPY and Me-CAMPY, have been used as ligands in transition metal complexes for the asymmetric transfer hydrogenation (ATH) of cyclic aromatic imines. mdpi.comnih.gov Rhodium complexes bearing these ligands were particularly effective in the ATH of substituted dihydroisoquinolines (DHIQs), which are key intermediates for biologically active alkaloids. mdpi.comresearchgate.net

Furthermore, the chiral 5,6,7,8-tetrahydroquinolin-8-ol core has been used to create a series of amino-phosphorus ligands, including amino-phosphines, -phosphinites, and -phosphites. mdpi.com These ligands were evaluated in iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines, with some catalyst systems affording the hydrogenated products with excellent conversion and high enantioselectivity (up to 94% ee). mdpi.com

In the realm of hydroboration, manganese complexes with pyridine-based NNP-pincer ligands have shown the ability to catalyze the regioselective hydroboration of quinolines and isoquinolines, converting them into their hydroborated products in quantitative yields. chinesechemsoc.org The regioselectivity of these reactions can often be controlled by the choice of ligand. chinesechemsoc.orgnih.gov

Table 2: Asymmetric Transfer Hydrogenation (ATH) of Dihydroisoquinolines using Rh-CAMPY type catalysts

| Substrate (DHIQ) | Catalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Phenyl-DHIQ | Rh-CAMPY | >99 | 65 |

| 1-(4-Chlorophenyl)-DHIQ | Rh-CAMPY | >99 | 69 |

| 1-(4-Methoxyphenyl)-DHIQ | Rh-Me-CAMPY | >99 | 58 |

Data represents selected findings for the ATH of 1-Aryl-3,4-dihydroisoquinolines. mdpi.comnih.gov

The this compound framework is instrumental in palladium-catalyzed cross-coupling reactions. The triflate derivative of 8-hydroxyquinoline (B1678124) is a common substrate for Suzuki-Miyaura cross-coupling, allowing for the introduction of various aryl groups at the 8-position. uio.no This methodology has been used to synthesize new 8-arylisoquinoline derivatives, which are flexible analogues of aporphine (B1220529) alkaloids. researchgate.net The reaction typically involves coupling an 8-bromo or 8-triflate isoquinoline derivative with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4. researchgate.netuwindsor.ca This approach is versatile, tolerating a range of functional groups on the coupling partners. researchgate.netnih.gov

The Larock indole (B1671886) synthesis, a palladium-catalyzed heteroannulation process, has been extended to the synthesis of isoquinolines. ub.edu Recently, an asymmetric variant of the Larock isoquinoline synthesis was developed to produce axially chiral 3,4-disubstituted isoquinolines. acs.org This reaction employs a palladium acetate (B1210297) catalyst with a chiral phosphine (B1218219) ligand (Walphos) to achieve high yields and excellent enantiomeric ratios (up to 97.5:2.5 er). acs.org The reaction involves the cyclization of N-tert-butyl-o-(1-alkynyl)benzaldimines, where the nature of the substituents significantly influences reactivity and enantioselectivity. acs.org

Table 3: Synthesis of 8-Arylisoquinoline Derivatives via Suzuki Cross-Coupling

| Isoquinoline Substrate | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| 8-Bromo-N-Boc-1,2,3,4-tetrahydroisoquinolin-4-one | Phenylboronic acid | Pd(PPh3)4 / K2CO3 | 85 |

| 8-Bromo-N-Boc-1,2,3,4-tetrahydroisoquinolin-4-one | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K2CO3 | 82 |

| 8-Triflate-3-diethoxymethyl-isoquinoline | 4-Chlorophenylboronic acid | Pd(dppf)2Cl2 / KOAc | 78 |

Data compiled from studies on palladium-catalyzed synthesis of 8-arylisoquinolines. nih.govresearchgate.net

While the Diels-Alder reaction is a powerful tool for constructing cyclohexene (B86901) rings, the specific use of chiral this compound derivatives as ligands to catalyze these reactions is not as extensively documented as their use in other transformations. scielo.br The Diels-Alder reaction is fundamentally controlled by stereoelectronics, with outcomes influenced by the electronic and steric nature of the diene and dienophile. scielo.br Chiral Lewis acids are commonly used to catalyze asymmetric Diels-Alder reactions, and while various ligands have been explored, those based on the this compound scaffold are less common. researchgate.net However, the structural motifs found in isoquinoline derivatives, such as the 1,2-dihydropyridine ring system, can themselves act as diene components in Diels-Alder reactions after initial formation via other catalytic processes. chinesechemsoc.org This highlights the versatility of the isoquinoline core in complex synthetic sequences that may involve pericyclic reactions.

This compound Moieties in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-organic frameworks (MOFs) are porous materials constructed from metal ions or clusters linked by organic ligands. nih.govosti.gov The selection of the organic ligand is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. acs.org Isoquinoline and its derivatives, including 8-hydroxyquinoline, are valuable building blocks for these materials due to their robust coordination capabilities. doi.orgacs.org

The design of MOF ligands based on this compound (a derivative of 8-hydroxyquinoline) focuses on creating multitopic linkers that can bridge multiple metal centers to form extended one-, two-, or three-dimensional networks. researchgate.netusc.edu A common strategy involves synthesizing bis(bidentate) ligands where two 8-hydroxyquinoline units are connected by a flexible or rigid spacer. researchgate.netusc.edu

For example, ligands such as N,N'-di(8-hydroxyquinoloyl-5-methyl)-N,N'-diethyl-1,3-propane diamine (QEPD) have been prepared by condensing 5-chloromethyl-8-hydroxyquinoline hydrochloride with a diamine. researchgate.net This type of ligand has been used to synthesize coordination polymers with various divalent metal ions like Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). researchgate.net Similarly, 1,8-bis(8-hydroxyquinolin-5-yl)-2,7-dioxaoctane (BQDO) was synthesized by condensing 5-chloromethyl-8-hydroxyquinoline hydrochloride with butylene glycol. usc.edu These ligands chelate to metal ions through the nitrogen atom and the deprotonated hydroxyl group of the quinolinol moiety, leading to the formation of stable coordination polymers with interesting thermal and magnetic properties. researchgate.netusc.edu The flexibility of the silver(I) coordination sphere has also been exploited to create 1D and 2D polymeric structures using isoquinoline as an ancillary ligand in conjunction with bridging diphosphines. doi.org

The synthesis of these ligands often involves multi-step procedures starting from commercially available 8-hydroxyquinoline or its derivatives. The choice of the spacer between the chelating units is critical for controlling the final architecture of the MOF or coordination polymer.

Inability to Generate Article on the Catalytic Applications of this compound-Based MOFs Due to Lack of Available Research

Despite a comprehensive and targeted multi-step search of scientific literature, it has been determined that there is a notable absence of published research specifically detailing the catalytic applications of Metal-Organic Frameworks (MOFs) constructed using this compound as a ligand. While extensive information exists on the broader field of MOF catalysis, including frameworks built with the isomeric ligand 8-hydroxyquinoline and other quinoline (B57606) derivatives, no specific examples, detailed research findings, or corresponding data for this compound-based catalytic MOFs could be located.